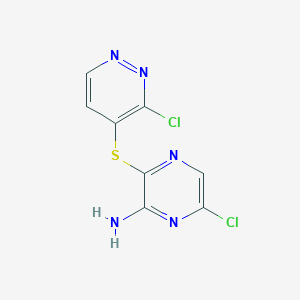

6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine

Beschreibung

6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at position 6 and a thioether linkage to a 3-chloropyridazine moiety at position 2. Its molecular formula is C₉H₅Cl₂N₅S, with a molecular weight of 289.14 g/mol.

Eigenschaften

Molekularformel |

C8H5Cl2N5S |

|---|---|

Molekulargewicht |

274.13 g/mol |

IUPAC-Name |

6-chloro-3-(3-chloropyridazin-4-yl)sulfanylpyrazin-2-amine |

InChI |

InChI=1S/C8H5Cl2N5S/c9-5-3-12-8(7(11)14-5)16-4-1-2-13-15-6(4)10/h1-3H,(H2,11,14) |

InChI-Schlüssel |

YIOVCJPMJNGYNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=NC(=C1SC2=NC=C(N=C2N)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine typically involves the following steps:

Formation of the Pyridazine Intermediate: The starting material, 3-chloropyridazine, is chlorinated to form 3-chloro-4-chloropyridazine.

Thioether Formation: The chlorinated pyridazine is then reacted with 6-chloropyrazin-2-amine in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.

The reaction conditions generally involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyrazine and pyridazine rings can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The thioether linkage can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chlorine atoms may play a role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine and analogous compounds:

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine | Pyrazine + Pyridazine | 6-Cl, thioether linkage, 3-Cl-pyridazine | 289.14 | Dual heterocyclic rings, thioether, dual Cl |

| 6-Chloro-3-((2-chloropyridin-3-yl)thio)pyrazin-2-amine | Pyrazine + Pyridine | 6-Cl, thioether linkage, 2-Cl-pyridine | 273.14 | Pyridine instead of pyridazine |

| 3-Chloro-6-methoxypyridazine | Pyridazine | 3-Cl, 6-OCH₃ | 159.58 | Single pyridazine ring, no thioether |

| 6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | Pyrazine | 6-Cl, N-(pyridin-3-ylmethyl) | 220.66 | Lacks thioether and pyridazine |

| (3-Chloro-6-methylpyrazin-2-yl)methanamine | Pyrazine | 3-Cl, 6-CH₃, NH₂CH₂ | 173.62 | Methyl substitution, amine side chain |

Unique Features and Advantages

The combination of pyrazine , pyridazine , thioether , and dual chloro groups distinguishes 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine:

Enhanced Reactivity : The thioether bridge facilitates oxidation to sulfoxides/sulfones, enabling diverse derivative synthesis .

Biological Target Specificity : Dual heterocycles improve binding to ATP pockets in kinases, a feature absent in simpler pyrazinamines .

Thermodynamic Stability : Pyridazine’s electron-withdrawing nature stabilizes the compound under physiological conditions compared to pyridine analogs .

Biologische Aktivität

6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is , with a molecular weight of approximately 239.13 g/mol. The compound features a pyrazine ring substituted with a thio group and a chlorinated pyridazine moiety, which may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine has been linked to several mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Preliminary studies suggest that this compound may inhibit specific PTPs, which play critical roles in cell signaling pathways. Inhibition of these enzymes can lead to altered cellular responses, potentially affecting cancer cell proliferation and survival .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural analogs have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammatory responses .

Case Study 1: Inhibition of SHP2 Activity

A study explored the inhibitory effects of various compounds on SHP2 (Src Homology 2 Domain-containing Phosphatase 2), a target implicated in cancer progression. The results indicated that 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine demonstrated significant inhibition at micromolar concentrations, suggesting its potential as an anticancer therapeutic .

Case Study 2: Antimicrobial Screening

In a high-throughput screening assay for antimicrobial activity, this compound was tested against multiple bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, particularly against Gram-negative bacteria, highlighting its potential as a new class of antibiotics .

Case Study 3: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of the compound using macrophage cell lines. The findings revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.